Boc-DL-Ser(Me)-OH.DCHA
Description
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Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHDSHEYMELJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Chemical Synthesis of Boc-DL-Ser(Me)-OH
The creation of the core molecule, N-(tert-Butoxycarbonyl)-O-methyl-DL-serine, requires precise control over functional group manipulations.
The protection of the α-amino group is a critical first step in manipulating amino acids for peptide synthesis, preventing unwanted polymerization. peptide.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its facile removal under mild acidic conditions. total-synthesis.com
The most common method for introducing the Boc group is through the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). total-synthesis.com This reaction is typically performed in an aqueous or mixed-solvent system. The nucleophilic amino group of serine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.com The reaction can proceed without a base, but the efficiency is often improved by using a base like sodium hydroxide (B78521) (NaOH), triethylamine (B128534) (TEA), or N-methylmorpholine to neutralize the resulting acidic byproducts and maintain an optimal pH. total-synthesis.comnih.gov The process results in the formation of a stable carbamate, effectively masking the reactivity of the amino group. total-synthesis.com
Table 1: Comparison of N-Boc Protection Strategies
| Reagent | Base (Example) | Solvent System | Key Features |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Dioxane/Water | Standard, high-yielding method for amino acids. |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol, THF | Common in general organic synthesis. |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (TEA) | Aqueous Dioxane | Used when Boc₂O is unsuitable; less common. |
| Boc-N-carboxyanhydride (UNCA) | Pyridine | Aprotic Solvents | Pre-activated, stable derivative generating only CO₂ as a byproduct. nih.gov |
Methylation of the serine hydroxyl side chain yields the O-methyl ether, a modification that can alter the properties of serine-containing peptides. Direct methylation of N-Boc-serine can be achieved using various reagents. A classic method involves using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, followed by reaction with an electrophilic methyl source such as methyl iodide (MeI) or dimethyl sulfate. monash.edu Another approach utilizes silver oxide (Ag₂O) and methyl iodide in a solvent like N,N-dimethylformamide (DMF). monash.edu
More contemporary and milder methods have been developed to avoid harsh basic conditions that could compromise other functional groups or lead to racemization. researchgate.netacs.org One such method is photoinduced decarboxylative radical reactions. researchgate.netacs.org In this approach, a serinyl acetic acid derivative undergoes a reaction catalyzed by an organic photoredox catalyst under mild conditions, which can achieve O-methylation without racemization at the alpha-carbon. researchgate.net
N-protected amino acids are often oily or difficult to crystallize, which complicates their purification and storage. bachem.com Converting the free carboxylic acid into a salt with an organic base is a common strategy to produce a stable, crystalline solid. bachem.com Dicyclohexylamine (B1670486) (DCHA) is frequently used for this purpose due to its basicity (pKa ≈ 11.0) and the steric bulk provided by its two cyclohexyl groups, which facilitates the formation of well-ordered crystal lattices. smolecule.comtandfonline.com
The formation of Boc-DL-Ser(Me)-OH.DCHA is an acid-base reaction. The protected amino acid is dissolved in a suitable organic solvent, such as ethyl acetate (B1210297), acetone (B3395972), or diethyl ether, and a stoichiometric amount of dicyclohexylamine is added. tandfonline.com The mixture is typically stirred at room temperature, leading to the precipitation of the dicyclohexylammonium (B1228976) salt as a white crystalline solid. This salt form enhances the compound's stability and simplifies handling during subsequent synthetic steps, such as peptide coupling, where the free acid must first be regenerated. bachem.comatamanchemicals.com
Stereochemical Control in the Synthesis of Serine Derivatives
The stereochemistry of amino acids is fundamental to the structure and function of peptides. The target compound is a racemic (DL) mixture, which serves as a starting point for various synthetic pathways.
Synthetic methods for producing serine often result in a racemic mixture of its D- and L-enantiomers. google.com Classic methods for α-amino acid synthesis, such as the Strecker synthesis or the Erlenmeyer-Plöchl synthesis, inherently lack stereocontrol and produce racemic products. Modifications of these routes can be applied to generate DL-serine. For instance, a common industrial synthesis starts from methyl acrylate. The synthesis of racemic-protected α-ethynylphenylalanine from DL-2-benzylserine has been reported, highlighting pathways that begin with racemic serine derivatives. nih.gov Investigations into racemization mechanisms, such as those involving a dehydroalanine (B155165) intermediate, are also relevant to understanding how racemic mixtures can be generated or inadvertently formed during synthesis. nih.gov
To obtain optically pure D- or L-serine derivatives from a racemic mixture, a chiral resolution process is necessary. Diastereomeric resolution is a widely employed technique. researchgate.net This process involves reacting the racemic mixture (e.g., N-acyl-DL-serine) with a single enantiomer of a chiral resolving agent. google.comresearchgate.net This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, melting point, and crystal structure. researchgate.net
These differences allow the diastereomers to be separated by fractional crystallization. researchgate.netresearchgate.net After separation, the desired enantiomer of the amino acid derivative is liberated from its salt by treatment with an acid or base, which also allows for the recovery of the resolving agent. google.com
For the resolution of DL-serine derivatives, various chiral resolving agents can be used. For acidic derivatives like N-acyl-DL-serine, chiral bases such as brucine, quinine, or D-(−)-threo-1-(p-nitrophenyl)-2-aminopropane-1,3-diol have been historically used. google.com For basic derivatives, chiral acids like L-(+)-tartaric acid or 2,3-dibenzoyl-L-tartaric acid are effective. researchgate.net The success of the resolution depends heavily on the choice of resolving agent and the crystallization conditions. researchgate.netresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym | Role/Context |
|---|---|---|
| N-(tert-Butoxycarbonyl)-O-methyl-DL-serine dicyclohexylamine salt | This compound | Target Compound |
| Serine | Ser | Amino Acid Precursor |
| Di-tert-butyl dicarbonate | Boc₂O, Boc anhydride | Boc Protecting Agent total-synthesis.com |
| Sodium Hydroxide | NaOH | Base in Boc Protection total-synthesis.com |
| Triethylamine | TEA | Base in Boc Protection total-synthesis.com |
| N-Methylmorpholine | NMM | Base in Boc Protection nih.gov |
| Sodium Hydride | NaH | Base in O-Methylation monash.edu |
| Methyl Iodide | MeI | Methylating Agent monash.edu |
| Dicyclohexylamine | DCHA | Salt-Forming Agent |
| Ethyl Acetate | EtOAc | Solvent for Salt Formation |
| Dehydroalanine | Racemization Intermediate nih.gov | |
| Brucine | Chiral Resolving Agent google.com | |
| Quinine | Chiral Resolving Agent google.com | |
| L-(+)-Tartaric Acid | Chiral Resolving Agent researchgate.net |
Advanced Derivatization of Boc-Ser(Me)-OH for Functional Applications
While the methyl ether of Boc-DL-Ser(Me)-OH provides stability, further derivatization of the serine side-chain is crucial for introducing novel functionalities, such as probes for click chemistry or creating orthogonally protected building blocks for complex peptide synthesis.
The introduction of a propargyl group onto the serine side-chain hydroxyl creates a valuable building block for "click chemistry," a powerful tool for bioconjugation. The synthesis of Boc-Ser(O-propargyl)-OH involves the protection of the serine hydroxyl group with a propargyl moiety. medchemexpress.com This derivative contains a terminal alkyne, ready to react with azide-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Another strategy involves the propargyloxycarbonyl (Poc) group as a protecting agent for the hydroxyl functions of serine. researchgate.netias.ac.in This group is stable under typical acidic and basic conditions used in peptide synthesis but can be selectively removed using specific reagents like tetrathiomolybdate. researchgate.netias.ac.in This orthogonality allows for selective deprotection and modification of the serine side chain without affecting other protecting groups on the peptide. researchgate.net
Table 1: Comparison of Side-Chain Functionalization Reagents for Boc-Serine
| Functional Group | Reagent | Key Application | Reference |
|---|---|---|---|
| Propargyl Ether | Propargyl Bromide | Click Chemistry | medchemexpress.com |
Orthogonal protection is a fundamental concept in modern peptide synthesis, allowing for the selective removal of one protecting group in the presence of others. iris-biotech.de This enables complex chemical modifications at specific sites within a peptide sequence. For Boc-protected serine, this means introducing a side-chain protecting group that is stable to the acidic conditions used to remove the N-terminal Boc group (e.g., trifluoroacetic acid, TFA) but can be cleaved under different, non-acidic conditions. organic-chemistry.orgpeptide.com
A common strategy pairs the acid-labile Boc group with a base-labile side-chain protecting group, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group. organic-chemistry.orgmdpi.com Alternatively, protecting groups removable by other specific methods are employed. For instance, the Alloc (allyloxycarbonyl) group can be removed by palladium-catalyzed reactions, providing another layer of orthogonality. organic-chemistry.orgrsc.org Benzyl (B1604629) (Bzl) ethers are also frequently used for serine side-chain protection in Boc-based synthesis, though their removal often requires strong acidolysis (like HF) or hydrogenolysis, which might limit orthogonality with the Boc group itself under certain schemes. peptide.com
Table 2: Examples of Orthogonal Protection Schemes for N-Boc-Serine
| Nα-Protection | Side-Chain (O-) Protection | Side-Chain Cleavage Condition | Orthogonality Principle | Reference |
|---|---|---|---|---|
| Boc | Fmoc | Base (e.g., Piperidine) | Acid vs. Base Labile | organic-chemistry.orgmdpi.com |
| Boc | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Acid vs. Metal-Catalyzed | organic-chemistry.orgrsc.org |
| Boc | Benzyl (Bzl) | Hydrogenolysis / Strong Acid (HF) | Different degrees of acid lability | peptide.com |
Purification and Isolation Protocols for this compound and its Precursors
The purification of Boc-amino acids and their derivatives is critical to ensure high purity for subsequent use, particularly in peptide synthesis. The methods vary depending on the physical state of the compound (oil or solid) and the nature of impurities.
The synthesis of Boc-protected amino acids often yields the product as an oil or a solid that is difficult to crystallize directly. peptide.comgoogle.compatsnap.com A standard procedure involves reacting the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent system, often a mixture of an organic solvent like acetone or dioxane with water, in the presence of a base. peptide.comgoogle.com After the reaction, an acidic workup is performed to protonate the carboxylic acid. peptide.com The crude Boc-amino acid is then extracted into an organic solvent. peptide.compatsnap.com
If the resulting Boc-amino acid, such as Boc-DL-Ser(Me)-OH, is an oil, conversion to a dicyclohexylamine (DCHA) salt is a highly effective method for purification and solidification. peptide.combachem.combachem.com This is achieved by dissolving the crude oil in a non-polar solvent like diethyl ether or ethyl acetate and adding one equivalent of dicyclohexylamine. peptide.com The resulting this compound salt typically precipitates as a stable, crystalline solid, which is much easier to handle, weigh, and store than the corresponding oily free acid. bachem.com This solid can then be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane (B92381). peptide.com
For precursors like N-Boc-L-serine, purification can be achieved through flash chromatography after the initial reaction and workup. chemicalbook.com In cases where crystallization of the free acid is attempted, seeding the supersaturated oil with a small crystal can induce solidification, which is then followed by slurrying in a non-polar solvent to remove soluble impurities. google.compatsnap.com
Liberating the free acid from its DCHA salt is necessary before its use in peptide coupling reactions. bachem.com This is typically done by suspending the salt in a solvent like ethyl acetate and adding an aqueous acid, such as 10% phosphoric acid, until the pH of the aqueous layer is 2-3. bachem.com The use of hydrochloric acid is generally avoided as it can form the poorly soluble dicyclohexylammonium chloride salt. bachem.com After separation of the layers, the organic phase containing the free Boc-amino acid is washed, dried, and the solvent is evaporated to yield the purified product, which is often an oil. bachem.com
Table 3: Compound Names Mentioned in the Article
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | N-(tert-Butoxycarbonyl)-O-methyl-DL-serine dicyclohexylammonium salt |
| Boc-Ser(Me)-OH | N-(tert-Butoxycarbonyl)-O-methyl-serine |
| Boc-Serine | N-(tert-Butoxycarbonyl)-serine |
| Boc-Ser(O-propargyl)-OH | N-(tert-Butoxycarbonyl)-O-propargyl-serine |
| DCHA | Dicyclohexylamine |
| (Boc)₂O | Di-tert-butyl dicarbonate |
| TFA | Trifluoroacetic acid |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Alloc | Allyloxycarbonyl |
| Bzl | Benzyl |
| Poc | Propargyloxycarbonyl |
Applications in Peptide and Complex Molecule Synthesis
Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble polymer support. Boc-DL-Ser(Me)-OH.DCHA is primarily designed for use within the Boc/Bzl protection strategy of SPPS.
The Boc/Bzl strategy is the classical approach to SPPS. peptide.com It employs the acid-labile Boc group for temporary protection of the Nα-amino group and typically uses more acid-stable groups, like benzyl (B1604629) (Bzl) ethers or esters, for the permanent protection of amino acid side chains. peptide.comiris-biotech.de The synthesis cycle for incorporating an amino acid like Boc-DL-Ser(Me)-OH involves two main steps: deprotection and coupling.
Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid. slideshare.net A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), typically at a concentration of 25-50%, is used for this step. peptide.comchempep.com This treatment cleaves the Boc group, releasing gaseous isobutylene (B52900) and carbon dioxide, and leaves the newly exposed N-terminal amine as a trifluoroacetate (B77799) salt. peptide.com When sequences contain sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers are added to the TFA solution to prevent side reactions with the tert-butyl cations generated during deprotection. chempep.compeptide.com
Neutralization and Coupling: Before the next amino acid can be coupled, the N-terminal ammonium (B1175870) salt must be neutralized to the free amine. This is traditionally done by washing the resin with a solution of a tertiary base, such as N,N-diisopropylethylamine (DIPEA) in DCM. peptide.com Following neutralization, the carboxylic acid of the incoming Boc-amino acid, in this case, Boc-DL-Ser(Me)-OH (liberated from its DCHA salt), is activated and coupled to the free amine on the resin.
Optimization strategies aim to improve the speed and efficiency of this cycle. A key development is the use of in situ neutralization protocols. researchgate.net In this approach, the neutralization and coupling steps are performed simultaneously by adding the Boc-amino acid, an activation agent, and the neutralization base together. peptide.comresearchgate.net This method can significantly reduce cycle times and minimize side reactions like diketopiperazine formation, which can occur when the free N-terminal amine is exposed for extended periods. chempep.comresearchgate.net
The formation of the amide bond between the incoming amino acid and the peptide chain is a critical step that requires the carboxyl group to be activated. Several classes of coupling reagents have been developed to achieve high efficiency and minimize racemization. nih.gov The choice of reagent can be crucial, especially for sterically hindered couplings.
Common activation involves forming an active ester in situ. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used with carbodiimides (e.g., DIC) to suppress racemization and improve reaction rates by forming a more reactive OBt ester. bachem.compeptide.com More advanced reagents, often based on phosphonium (B103445) or aminium salts, incorporate the activating moiety within their structure.
A comparison of commonly used coupling reagents in the context of Boc-SPPS is presented below:
| Reagent | Full Name | Class | Key Characteristics & Efficacy |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly efficient and fast-reacting, widely used in automated SPPS. Forms HOBt active esters. Can cause guanidinylation of the N-terminal amine if used in excess. peptide.comsigmaaldrich.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Generally more reactive and faster than HBTU with less racemization, owing to the 7-aza-HOBt (HOAt) moiety. peptide.comsigmaaldrich.com It is particularly effective for difficult couplings, including those involving sterically hindered or N-methylated amino acids. nih.govpeptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | An excellent coupling reagent that also forms OBt esters. sigmaaldrich.com Unlike aminium salts like HBTU/HATU, it does not have the potential to guanidinylate the free amine, which can be an advantage. bachem.com The reaction byproduct, HMPA, from the related BOP reagent is carcinogenic, leading to the preference for PyBOP. bachem.compeptide.com |
| HOBt | 1-Hydroxybenzotriazole | Additive | Primarily used as an additive with carbodiimides like DCC or DIC. It acts as a racemization suppressant by converting the initial O-acylisourea intermediate into a less racemization-prone OBt active ester. nih.govbachem.com |
Newer reagents based on OxymaPure have been developed as safer and often more effective alternatives to HOBt- and HOAt-based reagents. sigmaaldrich.comacs.org
The solid support, or resin, is a fundamental component of SPPS. In Boc chemistry, the linker attaching the peptide to the resin must be stable to the repeated TFA deprotection steps but cleavable under specific, stronger conditions at the end of the synthesis. iris-biotech.de
The selection of the resin determines the C-terminal functionality of the final peptide (e.g., acid or amide).
| Resin Type | Linker Chemistry | Final Cleavage Conditions | Suitability for Boc-SPPS |
| Merrifield Resin | Chloromethylated polystyrene | Strong acids like anhydrous HF or TFMSA. chempep.comiris-biotech.de | The original resin for SPPS. The benzyl ester linkage is somewhat labile to the repeated TFA treatments, which can lead to chain loss, especially in the synthesis of long peptides. chempep.compeptide.com |
| PAM Resin | Phenylacetamidomethyl-polystyrene | Strong acids (HF). peptide.com | Designed to be more stable to TFA than the Merrifield resin due to the electron-withdrawing acetamido group, reducing premature chain loss. It is a preferred support for synthesizing peptide acids via the Boc strategy. chempep.compeptide.com |
| MBHA/BHA Resin | Methylbenzhydrylamine / Benzhydrylamine | Strong acids (HF). chempep.com | These amino-functionalized resins are used to produce C-terminal peptide amides. The MBHA resin is generally preferred as it offers a good balance of stability and final cleavage lability. chempep.com |
| Oxime Resin | Aldoxime-functionalized polystyrene | Nucleophilic attack (e.g., aminolysis). peptide.com | Compatible with Boc chemistry, but the linker has some susceptibility to TFA. iris-biotech.depeptide.com A key application is the synthesis of cyclic peptides via on-resin cyclization-cleavage. iris-biotech.depeptide.com |
The choice of resin is dictated by the synthetic target. For a C-terminal carboxylic acid, a PAM resin is the standard choice in Boc-SPPS, while an MBHA resin would be used to obtain a C-terminal amide. chempep.com
Role as a Chiral Building Block in Asymmetric Synthesis
While the designation "DL" indicates that this compound is a racemic mixture, its individual enantiomers, Boc-L-Ser(Me)-OH and Boc-D-Ser(Me)-OH, are valuable chiral building blocks. Chiral building blocks are optically pure compounds used as starting materials in the synthesis of complex target molecules, allowing for the introduction of a defined stereocenter. The DL form itself might be used in syntheses where stereochemistry at that position is irrelevant or as a substrate for chiral resolution.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve properties such as metabolic stability or bioavailability. d-nb.info The incorporation of non-proteinogenic amino acids, such as O-methyl serine, is a common strategy to create peptidomimetics. The methyl ether in Boc-L/D-Ser(Me)-OH removes the hydrogen-bond donating ability of the serine hydroxyl group and introduces a more lipophilic character, which can influence the molecule's conformation and ability to cross biological membranes.
These modified amino acids are readily incorporated into macrocyclic structures. justia.com Macrocyclization is a widely used strategy in drug discovery to confer conformational rigidity and enhance binding affinity. The defined stereochemistry of an incorporated chiral building block like Boc-L-Ser(Me)-OH can be critical in directing the three-dimensional folding of the macrocycle, which is essential for its biological activity. d-nb.info
Beyond peptide synthesis, enantiomerically pure Boc-protected amino acids are used in a variety of stereoselective organic transformations. chemrxiv.org The inherent chirality of the molecule can be used to control the formation of new stereocenters in a product. For instance, the stereocenter of a Boc-protected amino acid can direct the facial selectivity of reactions on an adjacent functional group.
Alkylation reactions of enolates derived from N-Boc protected lactams, which can be synthesized from amino acids, often proceed with high diastereoselectivity, providing access to optically active disubstituted amino acids. researchgate.net Similarly, radical additions to imines bearing a chiral auxiliary derived from an amino acid can be used to synthesize unnatural α-amino acids with high stereocontrol. chemrxiv.org While specific examples focusing on O-methyl serine are less common in general literature than for other amino acids, the principles of using Boc-protected amino acids as a source of chirality are broadly applicable. beilstein-journals.orgnih.gov The Boc-L-Ser(Me)-OH or Boc-D-Ser(Me)-OH enantiomers can thus serve as starting points for synthesizing more complex chiral molecules where the stereochemistry at the α-carbon is set from the beginning.
Advanced Functionalizations via this compound Precursors
While this compound is primarily used to introduce a stable O-methyl serine moiety, the broader class of protected serine derivatives allows for a wide range of advanced functionalizations.
Click chemistry refers to a set of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for bioconjugation. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). iris-biotech.de For an amino acid to be integrated using this method, its side chain must possess a reactive handle, typically an alkyne or an azide.
The O-methyl group (-OCH₃) of this compound is a chemically stable ether and does not participate in click chemistry reactions. Its purpose is to serve as a permanent modification rather than a reactive site for further conjugation.
However, other derivatives of Boc-serine are explicitly designed for click chemistry. By replacing the methyl group with a propargyl group (an alkyne), the serine building block becomes a versatile tool for bioconjugation. medchemexpress.com These propargylated derivatives can be incorporated into a peptide sequence, and the alkyne handle on the serine side chain can then be "clicked" with an azide-modified molecule (e.g., a fluorescent dye, a drug molecule, or a polyethylene (B3416737) glycol chain) to create complex bioconjugates. iris-biotech.de
This highlights a key principle in synthetic design: the choice of the side-chain protecting group or functional group determines the subsequent modification possibilities. While O-methyl serine provides stability, O-propargyl serine provides reactivity for specific conjugation chemistry.
| Serine Derivative | Side-Chain Functional Group | Suitability for Click Chemistry | Primary Application |
|---|---|---|---|
| This compound | Methyl Ether (-OCH₃) | No | Incorporation of a stable, permanently methylated serine residue. justia.com |
| Boc-L-Ser(Propargyl)-OH*DCHA iris-biotech.demedchemexpress.comiris-biotech.de | Propargyl Ether (-OCH₂C≡CH) | Yes (as alkyne component) | Site-specific bioconjugation and synthesis of complex architectures via CuAAC. |
Boc-DL-Ser(Me)-OH is utilized as a building block in the combinatorial synthesis of diverse molecular libraries aimed at the discovery of new biologically active compounds. justia.com In this context, the goal is to create a multitude of structurally different molecules to screen for desired biological activities. justia.com
The incorporation of an O-methylated serine residue can significantly alter the properties of a peptide or peptidomimetic. The methyl group blocks the hydroxyl's ability to act as a hydrogen bond donor and prevents potential post-translational modifications at that site, such as glycosylation or phosphorylation. This modification also increases the local lipophilicity of the molecule, which can influence its folding, stability, and interaction with biological targets.
By including building blocks like Boc-DL-Ser(Me)-OH in the synthesis of peptide libraries, chemists can explore a wider chemical space, leading to the identification of novel structures with unique therapeutic potential. justia.com
Strategies for Side-Chain Orthogonal Protection in Peptide Synthesis
In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions. iris-biotech.de A protection scheme is considered "orthogonal" if different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. iris-biotech.deresearchgate.net This allows for selective deprotection at specific sites, which is crucial for synthesizing complex, branched, or cyclic peptides. peptide.comsigmaaldrich.com
The two most common orthogonal strategies are:
Boc/Bzl Strategy : The Nα-amino group is protected by the acid-labile Boc group, while side chains are protected by groups like benzyl (Bzl) ethers, which require very strong acids (e.g., HF) for removal. The Boc group can be selectively removed with moderate acids like trifluoroacetic acid (TFA). peptide.com
Fmoc/tBu Strategy : The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups like tert-butyl (tBu). The Fmoc group is removed with a base (e.g., piperidine), leaving the tBu groups intact. iris-biotech.de
The O-methyl group in this compound does not function as an orthogonal protecting group in the conventional sense. Unlike a benzyl or tert-butyl group, a methyl ether is exceptionally stable and is not cleaved under the standard conditions of either Boc or Fmoc-based SPPS. Removal of a methyl ether requires harsh, non-selective reagents (e.g., boron tribromide) that would degrade the peptide chain.
Therefore, the use of this compound is not a strategy for temporary side-chain protection but rather a direct method for incorporating a permanently O-methylated serine residue into the final peptide. This is a strategy of permanent modification, where the "protection" is in fact the final desired functional group. This approach is valuable for creating peptides with enhanced enzymatic stability or altered receptor-binding profiles.
| Strategy Component | Nα-Protection | Nα-Deprotection Condition | Serine Side-Chain Group | Side-Chain Deprotection Condition | Orthogonality |
|---|---|---|---|---|---|
| Fmoc/tBu | Fmoc | Base (e.g., 20% Piperidine) | tert-Butyl (tBu) ether | Acid (e.g., 95% TFA) iris-biotech.de | Yes |
| Boc/Bzl | Boc | Moderate Acid (e.g., 50% TFA) peptide.com | Benzyl (Bzl) ether | Strong Acid (e.g., HF) peptide.com | Partial (differential acid lability) |
| Boc/O-Me | Boc | Moderate Acid (e.g., TFA) | Methyl (Me) ether | Not removed (permanent modification) | Not applicable in the traditional sense |
Advanced Characterization and Analytical Techniques in Research Contexts
Chromatographic Methods for Purity and Stereoisomer Analysis
Chromatography is an indispensable tool for separating and analyzing the components of a mixture. In the context of Boc-DL-Ser(Me)-OH.DCHA, which is a racemic mixture (containing both D and L enantiomers), chromatographic techniques are vital for assessing purity and resolving the stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity of chiral compounds. For protected amino acids like Boc-DL-Ser(Me)-OH, HPLC methods can be broadly categorized into direct and indirect approaches.
Direct methods involve the use of a chiral stationary phase (CSP). These columns are designed with a chiral selector that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of N-protected amino acid derivatives. phenomenex.com For instance, the enantiomers of FMOC-protected amino acids have been successfully resolved using Lux polysaccharide-based chiral stationary phases in reversed-phase mode. phenomenex.com Similarly, various N-protected amino acids, including those with Boc protection, can be analyzed for their enantiomeric composition using chiral columns. cat-online.com
Indirect methods, on the other hand, involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral HPLC column. nih.govresearchgate.net This approach is widely applicable and can achieve high-resolution separations. sci-hub.seresearchgate.net
The choice between direct and indirect methods often depends on the specific compound, the availability of suitable chiral columns, and the desired sensitivity of the analysis. researchgate.net
Table 1: HPLC Methods for Enantiomeric Purity
| Method | Principle | Stationary Phase | Mobile Phase Example | Detection | Reference |
| Direct | Differential interaction of enantiomers with a chiral selector | Chiral Stationary Phase (e.g., polysaccharide-based) | Isocratic or gradient elution with organic solvents and buffers | UV, MS | phenomenex.commdpi.com |
| Indirect | Formation of diastereomers with a chiral derivatizing agent | Achiral Stationary Phase (e.g., C18) | Gradient elution with acetonitrile (B52724) and buffer | UV, Fluorescence | nih.govsci-hub.se |
Diastereomeric derivatization is a powerful strategy to enhance the chiral resolution of enantiomers on a non-chiral stationary phase. sci-hub.se This pre-column derivatization technique involves reacting the racemic mixture with a single enantiomer of a chiral reagent, known as a chiral derivatizing agent (CDA), to produce a pair of diastereomers. nih.govnih.gov
Several CDAs are available, each with its own reactivity and suitability for different functional groups. For amino acids, reagents that target the amino group are common. One classic example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its analogs. nih.govresearchgate.net The resulting diastereomeric derivatives often exhibit significant differences in their retention times on a reversed-phase HPLC column, allowing for their separation and quantification. researchgate.net
Other notable CDAs for amino acids include:
o-Phthalaldehyde (OPA) in combination with a chiral thiol like N-isobutyryl-L-cysteine (IBLC). nih.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) . nih.gov
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) . nih.gov
The selection of a CDA is critical and depends on factors such as the structure of the analyte, the desired sensitivity, and the chromatographic conditions. nih.gov The formation of diastereomers allows for the use of conventional and robust reversed-phase HPLC methods for chiral analysis. researchgate.net
Table 2: Common Chiral Derivatizing Agents (CDAs) for Amino Acids
| Chiral Derivatizing Agent (CDA) | Abbreviation | Target Functional Group | Resulting Derivative | Reference |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent / FDAA | Primary and Secondary Amines | Diastereomeric amides | nih.govresearchgate.net |
| o-Phthalaldehyde / N-isobutyryl-L-cysteine | OPA / IBLC | Primary Amines | Diastereomeric isoindoles | nih.gov |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Amines | Diastereomeric carbamates | nih.gov |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amines | Diastereomeric thioureas | nih.gov |
Spectroscopic Methods for Detailed Structural Elucidation and Mechanistic Insights
Spectroscopic techniques provide invaluable information about the molecular structure, connectivity, and conformation of chemical compounds. For this compound, NMR and mass spectrometry are the primary tools for detailed structural analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of protected amino acids.
¹H NMR spectroscopy provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a Boc-protected serine derivative, characteristic signals would be expected for the protons of the tert-butyl group (a singlet around 1.4 ppm), the α-proton, the β-protons of the serine side chain, and the methyl group protons. mdpi.comnih.gov The chemical shifts and coupling constants of the α- and β-protons can provide insights into the conformational preferences of the molecule in solution. researchgate.net Temperature-dependent NMR studies can also reveal dynamic processes and conformational equilibria. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.com Distinct signals are observed for the carbonyl carbons (of the Boc group and the carboxylic acid), the quaternary carbon of the Boc group, the α-carbon, the β-carbon, and the methyl carbon. nih.gov The chemical shifts of the carbonyl groups can be sensitive to the solvent polarity and intramolecular interactions, such as hydrogen bonding. mdpi.com
NMR is a fundamental tool for verifying the successful synthesis and protection of the amino acid derivative. auremn.org.br
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is a highly sensitive method used for the characterization of amino acid derivatives and peptides. bachem.com
Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the analyte. nih.gov For Boc-DL-Ser(Me)-OH, ESI-MS would typically show a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, confirming its molecular weight. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.gov This fragmentation pattern can be used to confirm the sequence of amino acids in a peptide or to verify the structure of a derivative. acs.org While comprehensive fragmentation analysis is more common for peptides, it can also be used to characterize protected amino acids, helping to confirm the presence of the Boc and methyl protecting groups.
Crystallographic Analysis of Related Protected Amino Acids or Derivatives
Studies on crystals of other Boc-protected amino acids and dipeptides, including those containing serine, have revealed detailed information about:
Conformation: The preferred dihedral angles of the peptide backbone and side chains. For example, a crystal structure of a Boc-Ser-proline derivative showed two distinct conformations (cis and trans proline) within the same unit cell. researchgate.netnih.gov
Intermolecular Interactions: The nature of hydrogen bonding, which is crucial in determining the packing of molecules in the crystal lattice. Amide groups are primary sites for hydrogen bonding. rsc.org
Influence of Protecting Groups: How bulky protecting groups like Boc influence the local conformation and packing arrangements. iucr.org
The synthesis and crystallographic analysis of various protected amino acids and their derivatives are an active area of research, contributing to a deeper understanding of their solid-state structures and the non-covalent forces that govern them. chemrxiv.orgrsc.orgresearchgate.net
Theoretical and Mechanistic Investigations
Computational Chemistry Approaches
Computational chemistry offers powerful tools to predict and analyze the properties of molecules like Boc-DL-Ser(Me)-OH.DCHA, providing a deeper understanding of their structure, reactivity, and interactions.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For serine derivatives, DFT calculations have been extensively performed to understand their conformations and thermochemical properties in the gas phase. nih.gov Studies have surveyed a vast number of possible conformations for serine and its ions, optimizing them at the B3LYP/6-311+G level to determine their relative energies. nih.gov This level of theory has been shown to be efficient and accurate for predicting structural and thermochemical parameters of amino acids. nih.gov
Intramolecular hydrogen bonds play a critical role in stabilizing the conformations of amino acids. nih.gov DFT, combined with Atoms in Molecules (AIM) analysis, can identify and characterize these hydrogen bonds, determining their relative strengths based on topological properties at bond critical points. nih.gov For instance, in serine, multiple types of intramolecular hydrogen bonds have been identified, which are crucial in determining the relative stability of its various conformers. nih.gov DFT calculations can also predict infrared (IR) spectra, which can be compared with experimental data to validate the computed structures. For example, DFT calculations on dipeptide derivatives containing Boc-serine have shown good agreement between predicted and observed IR spectra, confirming the presence of specific intramolecular hydrogen bonds. mdpi.com
The table below summarizes key parameters often calculated using DFT for Boc-serine derivatives.
| Calculated Property | Significance | Reference |
| Relative Energies of Conformers | Predicts the most stable three-dimensional structures. | nih.gov |
| Hydrogen Bond Analysis (AIM) | Elucidates intramolecular interactions stabilizing the molecule. | nih.gov |
| Vibrational Frequencies (IR Spectra) | Allows for comparison with experimental data to confirm structure. | mdpi.com |
| Protonation/Deprotonation Energies | Provides insight into the acidity and basicity of the molecule. | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique allows for the study of complex biological systems at an atomic level by combining force fields, which describe interatomic interactions, with Newton's equations of motion. For compounds like this compound, MD simulations can provide detailed information on conformational changes, fluctuations, and interactions with other molecules, such as solvents or biological targets. nih.gov
MD simulations are instrumental in understanding how a molecule like a Boc-protected serine derivative behaves in a dynamic environment. They can be used to:
Analyze conformational sampling: Before any interaction, it's crucial to understand the different shapes (conformations) a molecule can adopt. MD simulations can explore these possibilities.
Study protein-ligand interactions: If the serine derivative is intended to bind to a protein, MD simulations can map binding sites, analyze the binding mode, and quantify the energetics of this interaction.
Refine structures: MD can be used to refine structures obtained from experimental methods like X-ray crystallography or NMR.
The following table outlines the applications of MD simulations in the study of molecules like Boc-serine derivatives.
| Application | Description | Reference |
| Conformational Sampling | Generation of a set of possible protein conformations. | |
| Ligand Binding Analysis | Mapping of binding sites and analysis of binding modes. | |
| Free Energy Calculations | Investigation of the kinetics and thermodynamics of ligand binding. | |
| Structure Refinement | Verification and improvement of experimentally determined structures. |
Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods (e.g., ONIOM) in Complex Systems
To study chemical reactions in large systems like enzymes or in solution, a combination of quantum mechanics (QM) and molecular mechanics (MM) is often employed. usc.edunih.gov QM/MM methods treat a small, chemically active part of the system with a high-level QM method, while the larger surrounding environment is described by a more computationally efficient MM force field. usc.edu This hybrid approach allows for the accurate modeling of reactions in complex biological systems. acs.org
The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a popular QM/MM approach. The core challenge in QM/MM methods is the treatment of the boundary between the QM and MM regions, especially when covalent bonds are cut. usc.edu Different schemes, such as link atoms or localized orbitals, are used to handle this interface. nih.govnih.gov
The total energy in an additive QM/MM scheme is calculated as:
E_total = E_QM + E_MM + E_QM/MM
Where E_QM is the energy of the QM region, E_MM is the energy of the MM region, and E_QM/MM describes the interaction between the two. nih.gov
The interaction term, E_QM/MM, can be handled in different ways, including mechanical embedding (less accurate) or electronic embedding (more accurate, as it allows the QM region to be polarized by the MM environment). usc.edu QM/MM methods are particularly useful for studying enzymatic reactions, where they can provide insights into reaction mechanisms and transition states. acs.org
Reaction Mechanism Studies of Boc-Serine Chemistry
The chemical transformations of Boc-serine derivatives are central to their utility. Understanding the mechanisms of these reactions is key to optimizing conditions and preventing unwanted side reactions.
Kinetic and Thermodynamic Profiling of Key Transformations
The study of reaction kinetics and thermodynamics provides a quantitative understanding of chemical processes. For reactions involving Boc-serine derivatives, such as peptide coupling or deprotection, kinetic and thermodynamic data are crucial for optimizing reaction conditions to maximize yield and minimize side products. diva-portal.orgresearchgate.net
For example, in peptide synthesis, the choice of coupling reagents can significantly impact the reaction rate and the extent of side reactions. Temperature control is also critical; for instance, maintaining low temperatures (0–5°C) during the protection of serine can reduce racemization. The solvent can also play a significant role by stabilizing transition states.
Kinetic and thermodynamic parameters can be determined experimentally or computationally. DFT calculations, for instance, can be used to compute the free energy profiles of reactions, identifying transition states and intermediates and providing insight into the reaction mechanism. researchgate.net
The following table highlights key transformations and the importance of their kinetic and thermodynamic profiles.
| Transformation | Importance of Kinetic/Thermodynamic Data | Reference |
| Peptide Coupling | Optimizing coupling efficiency and minimizing side reactions. | |
| Deprotection | Ensuring complete removal of the protecting group without affecting other parts of the molecule. | |
| Cyclization Reactions | Understanding the factors that favor the formation of cyclic products like β-lactones. | researchgate.net |
Analysis of Racemization Pathways and Transition States
Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant concern in peptide synthesis, as the biological activity of peptides is often stereospecific. For serine derivatives, racemization can occur under certain reaction conditions. semanticscholar.org
Computational studies, particularly DFT, can be employed to investigate the mechanisms of racemization. By calculating the energy barriers for different potential racemization pathways, it is possible to predict which conditions are most likely to lead to a loss of stereochemical integrity. For example, DFT simulations can be used to calculate the energy barriers for racemization pathways when different catalysts are used.
Studies on selenocysteine (B57510) derivatives synthesized from L-serine have shown that the choice of protecting group can influence the extent of racemization. For instance, Boc-protected intermediates are less prone to racemization compared to their Fmoc-protected counterparts, likely due to the greater steric hindrance of the Boc group. semanticscholar.org The investigation of racemization often involves identifying the transition state structures leading to the loss of chirality. Understanding these transition states is crucial for designing reaction conditions that avoid their formation. Chiral HPLC analysis is a key experimental technique used to determine the enantiomeric purity of the products and assess the extent of racemization. semanticscholar.orgnih.gov
Key factors influencing racemization in Boc-serine chemistry include:
Protecting Group: The nature of the protecting group can sterically hinder pathways leading to racemization. semanticscholar.org
Reaction Conditions: Factors like temperature, solvent, and the choice of reagents can significantly impact the rate of racemization.
Intermediate Stability: The formation of intermediates that can easily racemize, such as dehydroalanine (B155165), can lead to a loss of stereochemical purity. researchgate.net
Solvent Effects and Catalysis in Reaction Outcomes
The formation of this compound is fundamentally an acid-base reaction between N-Boc-O-methyl-DL-serine and the base dicyclohexylamine (B1670486). The choice of solvent and the potential use of catalysts can significantly influence the reaction's efficiency, yield, and the crystalline nature of the product.
Solvent Effects: The selection of a solvent is critical in the synthesis and crystallization of dicyclohexylammonium (B1228976) salts of N-protected amino acids. Solvents play a multifaceted role, influencing the solubility of reactants, the rate of reaction, and the subsequent crystallization of the salt.
Solubility: The free acid, N-Boc-O-methyl-DL-serine, and the base, dicyclohexylamine, must have sufficient solubility in the chosen solvent to react. Solvents like dioxane, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are often employed for the formation of DCHA salts. thieme-connect.depeptide.com For instance, the synthesis of other Boc-amino acid DCHA salts has been successfully carried out in such organic solvents. thieme-connect.de
Crystallization: The ideal solvent system is one in which the resulting this compound salt is sparingly soluble, facilitating its precipitation and isolation. Often, a mixture of solvents is used. For example, the salt might be formed in a solvent where it is soluble, followed by the addition of an anti-solvent (a solvent in which the salt is insoluble) to induce crystallization. Common anti-solvents include ethers and alkanes like hexane (B92381) or petroleum ether. nih.gov
Reaction Rate and Equilibrium: The polarity of the solvent can affect the rate of the acid-base neutralization reaction. While the formation of the salt is typically a rapid process, the solvent can influence the position of the equilibrium. In peptide synthesis, where Boc-amino acids are used, solvents like dimethylformamide (DMF) are common. cdnsciencepub.com However, for the specific purpose of salt formation, less polar solvents are often preferred to promote precipitation.
| Solvent System Example | Role in Synthesis/Crystallization |
| Dioxane/Water | Used in the synthesis of N-Boc protected amino acids, though for DCHA salt formation, anhydrous conditions are often preferred. researchgate.net |
| Dichloromethane (DCM) | A common solvent for dissolving the DCHA salt before extraction to convert it back to the free acid if needed. peptide.com |
| Ethyl Acetate (B1210297)/Hexane | A representative solvent/anti-solvent system used for the crystallization of related amino acid salts. nih.gov |
| Tetrahydrofuran (THF) | Utilized in the synthesis of diazoketones from N-Tfa-L-Glu-OH with dicyclohexylamine, indicating its utility in reactions involving DCHA. cdnsciencepub.com |
Catalysis: The acid-base reaction to form the dicyclohexylammonium salt is generally spontaneous and does not typically require a catalyst. The primary driving force is the favorable energetics of salt formation from an acid and a base. However, in the broader context of reactions involving Boc-DL-Ser(Me)-OH, such as peptide bond formation, various catalysts are employed.
Coupling Agents: In peptide synthesis, when the free acid form of Boc-DL-Ser(Me)-OH is used (after liberation from its DCHA salt), coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxyl group for reaction with an amino group. These are not catalysts in the strictest sense but are essential reagents for the reaction to proceed.
Base Catalysis in Side Reactions: During peptide synthesis, the presence of bases can sometimes lead to side reactions like racemization. The choice of base and solvent is crucial to minimize such unwanted outcomes. For instance, studies on Boc-Ser(OBzl)-NCA have shown that the extent of racemization is influenced by the solvent's dielectric constant. ontosight.ai
Intermolecular Interactions and Salt Stabilization in DCHA Derivatives
The stability and crystalline nature of this compound are direct consequences of the intricate network of intermolecular interactions within its crystal lattice. The formation of the salt with dicyclohexylamine is a strategic choice to transform a potentially unstable or non-crystalline free acid into a robust, solid material. bachem.comatamanchemicals.com
Role of Dicyclohexylamine in Crystal Packing and Solid-State Stability
Ionic Interactions: The primary stabilizing force is the ionic bond between the negatively charged carboxylate group (COO⁻) of the serine derivative and the positively charged dicyclohexylammonium ion (NH₂⁺). This strong electrostatic attraction forms the fundamental building block of the crystal lattice.
Hydrogen Bonding: Hydrogen bonds provide a secondary, yet crucial, layer of stabilization. The ammonium (B1175870) group of the DCHA cation acts as a hydrogen bond donor, interacting with the oxygen atoms of the carboxylate group and potentially the carbonyl oxygen of the Boc protecting group. X-ray diffraction analyses of similar dipeptide structures containing Boc-Ser have revealed extensive intermolecular hydrogen bonding networks that dictate the molecular conformation. nih.gov In the crystal structure of a related Boc-Ser-hyp(4-I-Ph)-OMe, N-H···O and O-H···O hydrogen bonds were observed to mediate the crystal assembly. researchgate.net
Van der Waals Forces: The two bulky cyclohexyl rings of the DCHA moiety and the tert-butyl group of the Boc protecting group create significant non-polar regions. These regions interact through van der Waals forces, contributing to the efficient packing of the molecules in the crystal lattice. This hydrophobic packing helps to exclude water and other potential reactants, thereby enhancing the solid-state stability of the compound. Analysis of rhodopsin crystals, for example, highlights how such interactions are key to stabilizing molecular arrangements. nih.gov
Crystallinity and Handling: The combination of these interactions often results in a highly ordered, crystalline solid. This is in contrast to the free acid, which may be an oil or an amorphous solid that is difficult to handle and purify. The formation of crystalline DCHA salts is a well-established method for obtaining solid, stable derivatives of N-protected amino acids. bachem.comsmolecule.com This improved handling is critical for accurate weighing and dispensing in synthetic procedures.
| Interaction Type | Contributing Groups | Role in Stabilization |
| Ionic Bond | Carboxylate (R-COO⁻) and Dicyclohexylammonium (DCHA-NH₂⁺) | Primary force holding the salt together, leading to a stable lattice. |
| Hydrogen Bonding | DCHA-NH₂⁺, Serine Carboxylate (C=O), Boc Group (C=O) | Directs the orientation of molecules and adds significant cohesive energy. |
| Van der Waals Forces | DCHA Cyclohexyl Rings, Boc tert-Butyl Group | Promotes efficient packing of non-polar regions, enhancing overall stability. |
Future Research Directions and Innovative Methodologies
Development of Green Chemistry Approaches for Synthesis and Derivatization
The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact. Future research will likely focus on developing more sustainable methods for the synthesis and derivatization of Boc-protected amino acids like Boc-DL-Ser(Me)-OH.DCHA.
Key areas of development include:
Eco-friendly Solvents: A significant push is being made to replace hazardous organic solvents with greener alternatives. Water is an ideal solvent due to its non-toxic and environmentally benign nature. semanticscholar.org Research into micellar catalysis in water, using surfactants like TPGS-750-M, has shown promise for peptide synthesis, potentially reducing the reliance on traditional organic solvents. greentech.fr
Catalyst-Free Reactions: The development of catalyst-free conditions for key reactions, such as N-tert-butyloxycarbonylation, is a significant step forward. organic-chemistry.org Performing such reactions in water can lead to high yields of N-Boc protected amines without the need for acid or base catalysts. nih.gov
Atom Economy: Future synthetic routes will be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Renewable Feedstocks: Efforts are being made to move from petroleum-based starting materials to renewable resources, aligning with the broader goal of a sustainable chemical industry. researchgate.net
A comparative table of traditional versus green approaches for a key synthetic step is presented below.
| Feature | Traditional Method | Green Chemistry Approach |
| Solvent | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Water, 2-Methyltetrahydrofuran |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP), Inorganic bases | Catalyst-free or reusable catalysts (e.g., ionic liquids) |
| Byproducts | Often produces significant waste | Minimized waste through high atom economy |
| Energy Consumption | Can require heating or cooling | Aims for ambient temperature and pressure conditions |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
Predictive Synthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions for the synthesis and derivatization of protected amino acids. pharmaceutical-technology.comacs.org This can significantly reduce the time and resources spent on experimental optimization. medium.comnorthwestern.edu Deep learning models, for instance, can analyze UV-vis analytical data from automated synthesizers to predict the efficiency of deprotection reactions with low error rates. nih.gov
De Novo Design: Generative AI models can design novel peptides and proteins with specific desired properties. mdpi.comdrugtargetreview.commedicalexpo.com These models can explore a vast chemical space to identify sequences that incorporate non-standard amino acids like O-methylserine, potentially leading to new therapeutics or materials. mit.edu
Reaction Optimization: ML can be used to create models that predict reaction yields and identify the optimal combination of reactants, catalysts, and conditions to maximize product formation. pharmaceutical-technology.com This data-driven approach can accelerate the discovery of more efficient synthetic routes. frontiersin.org
The integration of AI in chemical synthesis is moving towards a collaborative framework where algorithms suggest experiments and analyze data, working in tandem with chemists to accelerate discovery. northwestern.edu
Expansion into Novel Bioorthogonal Reactions and Advanced Materials Science
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govwikipedia.orgacs.org This field opens up new avenues for the application of modified amino acids like O-methylserine.
Future directions include:
Novel Ligation Chemistries: The development of new bioorthogonal reactions is a continuous area of research. nih.gov While established methods like copper-free click chemistry and Staudinger ligation are widely used, the exploration of novel reactive pairs will expand the toolkit for labeling and tracking biomolecules. wikipedia.org Serine and its derivatives can participate in specific ligation reactions, such as the condensation of N-terminal serine with aldehydes to form cyclic products. nih.govspringernature.com
Advanced Materials: The unique properties of non-canonical amino acids can be harnessed to create novel materials. Incorporating O-methylserine into peptides could influence their secondary structure and stability, leading to the development of new biomaterials with tailored mechanical or functional properties. mit.edu These materials could find applications in areas such as drug delivery, tissue engineering, and diagnostics.
Strategic Integration with Automated and High-Throughput Synthesis Platforms
The synthesis of peptides and other complex molecules can be a laborious process. Automated and high-throughput platforms are becoming increasingly important for accelerating research and development. americanpeptidesociety.org
Key aspects of this integration include:
Robotic Synthesizers: Modern peptide synthesizers utilize robotic systems to perform the repetitive steps of solid-phase peptide synthesis (SPPS) with high precision and reliability. americanpeptidesociety.orgresearchgate.net These instruments can be programmed for continuous operation, freeing up researchers for other tasks. americanpeptidesociety.org X-Y robotic platforms are particularly well-suited for the parallel synthesis of large numbers of peptides. researchgate.netnih.gov
High-Throughput Screening: The ability to synthesize large libraries of peptides containing modified amino acids like O-methylserine allows for high-throughput screening to identify candidates with desired biological activities. efficient-robotics.com
Process Analytical Technology (PAT): The integration of real-time monitoring techniques, such as UV monitoring, into automated synthesizers allows for better control over the synthesis process, ensuring higher quality products. americanpeptidesociety.org
The combination of automation and high-throughput methods will be crucial for exploring the full potential of novel amino acid building blocks in various applications.
Exploration in New Catalytic Asymmetric Processes
The stereochemistry of amino acids is critical for their biological function. Asymmetric catalysis, which involves the use of chiral catalysts to produce a specific stereoisomer, is a powerful tool in chemical synthesis. nih.gov
Future research in this area will focus on:
Novel Chiral Catalysts: The development of new and more efficient chiral catalysts is a primary goal. frontiersin.orgnih.gov This includes organocatalysts and metal-based catalysts that can promote the enantioselective synthesis of α- and β-amino acids and their derivatives. nih.govorganic-chemistry.orgnih.gov
Enantioselective Synthesis of Methylated Serine: Specific methods for the enantioselective synthesis of α-methyl-serine derivatives have been developed, often employing techniques like Sharpless asymmetric dihydroxylation. tandfonline.comacs.orgresearchgate.net Further research will aim to improve the efficiency and scalability of these processes.
Dynamic Kinetic Resolution: This technique allows for the conversion of a racemic mixture into a single enantiomer with a theoretical yield of 100%. The application of dynamic kinetic resolution to the synthesis of chiral amino acids using enzymatic or chemical catalysts is a promising area of investigation. nih.govrsc.org
The development of robust and highly selective asymmetric catalytic methods will be essential for the efficient production of enantiomerically pure building blocks like the stereoisomers of Boc-Ser(Me)-OH.
Q & A
Basic Research Questions
Q. What are the critical steps for characterizing Boc-DL-Ser(Me)-OH.DCHA to confirm its structural identity and purity?
- Methodological Answer : Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the Boc (tert-butoxycarbonyl) group, methylated serine side chain, and DCHA (dicyclohexylamine) counterion via proton and carbon-13 NMR peaks .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase chromatography with UV detection at 220 nm .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) to match the theoretical formula (C29H47N3O6) .
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
Q. How can researchers design experiments to synthesize this compound with high enantiomeric purity?
- Methodological Answer :
- Step 1 : Optimize reaction conditions (e.g., solvent, temperature, and catalyst) for methyl esterification of serine using Boc-protected intermediates. Monitor reaction progress via TLC .
- Step 2 : Employ chiral chromatography or enzymatic resolution to separate DL-serine enantiomers before introducing the DCHA counterion .
- Step 3 : Validate enantiomeric excess (ee) using polarimetry or chiral HPLC .
Advanced Research Questions
Q. How can computational chemistry methods enhance the understanding of this compound’s stability under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s behavior in aqueous solutions at different pH levels to predict hydrolysis rates of the Boc group or methyl ester .
- Density Functional Theory (DFT) : Calculate thermodynamic stability of protonated/deprotonated forms and identify reactive sites .
- Experimental Validation : Compare computational predictions with empirical stability tests (e.g., accelerated degradation studies monitored via HPLC) .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Compile NMR and MS datasets from primary literature (e.g., PubChem, Beilstein archives) to identify consensus peaks .
- Control Experiments : Replicate conflicting protocols (e.g., solvent systems, NMR field strengths) to assess reproducibility .
- Supplementary Data : Cross-reference with crystallographic data (if available) to resolve ambiguities in stereochemical assignments .
Q. How can mixture design of experiments (DoE) optimize this compound’s use in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Simplex Centroid Design : Test combinations of coupling reagents (e.g., HBTU, DIC), solvents (DMF, DCM), and reaction times to maximize yield while minimizing racemization .
- Response Surface Methodology (RSM) : Analyze factors influencing coupling efficiency (e.g., steric hindrance from the methyl group) .
- Validation : Characterize synthesized peptides via MALDI-TOF MS to confirm sequence fidelity .
Methodological and Reproducibility Considerations
Q. What are best practices for documenting experimental protocols involving this compound to ensure reproducibility?
- Methodological Answer :
- Detailed Experimental Sections : Include solvent grades, instrument calibration details (e.g., NMR shim settings), and exact molar ratios .
- Supporting Information : Provide raw chromatograms, NMR spectra (with peak assignments), and computational input files in standardized formats (e.g., .cif, .log) .
- Data Availability Statements : Deposit datasets in repositories like PubChem or Zenodo with unique identifiers to facilitate replication .
Q. How should researchers critically evaluate literature on this compound’s applications in peptide-based drug discovery?
- Methodological Answer :
- Source Evaluation : Prioritize peer-reviewed journals with rigorous experimental reporting (e.g., Reviews in Analytical Chemistry) over vendor-supplied data .
- Conflict of Interest Analysis : Scrutinize studies funded by commercial entities for potential bias in purity claims or synthetic yields .
- Comparative Analysis : Cross-check reported bioactivity data (e.g., IC50 values) with independent studies using analogous peptides .
Ethical and Compliance Considerations
Q. What ethical guidelines apply to using this compound in biomedical research involving human-derived samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
